N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide
Overview
Description
N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy and phenylmethoxy groups attached to an acetamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-phenylmethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The final step involves the acetylation of the amine with acetic anhydride to produce N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of methoxy and phenylmethoxy groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the acetamide backbone.
Phenethylamine: A simpler structure with similar amine functionality.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but with a nitrile functionality instead of an acetamide.
Uniqueness
N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide is unique due to its combination of methoxy, phenylmethoxy, and acetamide groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO4/c1-34-30-20-25(14-17-29(30)36-23-27-10-6-3-7-11-27)18-19-32-31(33)21-24-12-15-28(16-13-24)35-22-26-8-4-2-5-9-26/h2-17,20H,18-19,21-23H2,1H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSILQMWZTUJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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